Cas no 5346-68-9 (6-deoxy-l-galactitol, Pentabenzoate)
5346-68-9 structure
Product Name:6-deoxy-l-galactitol, Pentabenzoate
Numero CAS:5346-68-9
MF:C41H34O10
MW:686.702672481537
CID:1586525
PubChem ID:219882
Update Time:2025-04-21
6-deoxy-l-galactitol, Pentabenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-deoxy-l-galactitol, Pentabenzoate
- fmoc-Asp(Obzl)-OH
- AG-H-47185
- L-Fmoc-asparticacidbelta-benzylester
- L-Fmoc-Asp(Bzl)-OH
- ST51016063
- PubChem10005
- Fmoc-L-aspartic acid 4-benzyl ester
- fmoc-l-asp(obzl)-oh
- L-galacto-1.2.3.4.5-pentabenzoyloxy-hexane
- Fmoc-Asp(OBn)-OH
- Fmoc-L-Asp(OBn)OH
- Fmoc-Asp(OBz)-OH
- L-Fucitol-pentabenzoat
- 4-Benzyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- Fmoc-Asp(Bn)-OH
- fmoc-Asp(Obzl)-OH; AG-H-47185; L-Fmoc-asparticacidbelta-benzylester; L-Fmoc-Asp(Bzl)-OH; ST51016063; Fmoc-Asp(OBzl)-OH; PubChem10005; Fmoc-L-aspartic acid 4-benzyl ester; fmoc-l-asp(obzl)-oh; L-galacto-1.2.3.4.5-pentabenzoyloxy-hexane; Fmoc-Asp(OBn)-OH; Fmoc-L-Asp(OBn)OH; Fmoc-Asp(OBz)-OH; L-Fucitol-pentabenzoat; 4-Benzyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate; Fmoc-Asp(Bn)-OH;
- NSC-1662
- NSC1662
- 1,2,3,4,5-penta-o-benzoyl-6-deoxyhexitol
- DTXSID20968158
- 5346-68-9
-
- Inchi: 1S/C41H34O10/c1-28(48-38(43)30-19-9-3-10-20-30)35(50-40(45)32-23-13-5-14-24-32)36(51-41(46)33-25-15-6-16-26-33)34(49-39(44)31-21-11-4-12-22-31)27-47-37(42)29-17-7-2-8-18-29/h2-26,28,34-36H,27H2,1H3
- Chiave InChI: YDFLHMFXXIJCQT-UHFFFAOYSA-N
- Sorrisi: O(C(C1C=CC=CC=1)=O)C(C(COC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)C(C(C)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 686.21522
- Massa monoisotopica: 686.215
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 51
- Conta legami ruotabili: 19
- Complessità: 1120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.6
- Superficie polare topologica: 132Ų
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 794.1°C at 760 mmHg
- Punto di infiammabilità: 321.7°C
- Indice di rifrazione: 1.605
- PSA: 131.5
6-deoxy-l-galactitol, Pentabenzoate Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
5346-68-9 (6-deoxy-l-galactitol, Pentabenzoate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso